An In-depth Technical Guide to the Physicochemical Properties of 1,1'-Biphenyl, 4'-chloro-3-fluoro-
An In-depth Technical Guide to the Physicochemical Properties of 1,1'-Biphenyl, 4'-chloro-3-fluoro-
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted biphenyls are a cornerstone in medicinal chemistry and materials science, offering a versatile scaffold for developing novel therapeutic agents and functional materials. The introduction of halogen atoms, such as chlorine and fluorine, into the biphenyl framework can significantly alter its physicochemical properties, thereby influencing its biological activity, metabolic stability, and material characteristics. This guide provides a comprehensive analysis of the physicochemical properties of 1,1'-Biphenyl, 4'-chloro-3-fluoro- , a halogenated biphenyl of growing interest.
Due to the limited availability of direct experimental data for this specific compound, this guide will also draw upon comparative data from its constituent analogs, 4-chlorobiphenyl and 4-fluorobiphenyl, to provide a robust predictive profile. This approach, rooted in established structure-property relationships, offers valuable insights for researchers engaged in the synthesis and application of this and related compounds.
Molecular Structure and Identification
The foundational step in understanding the physicochemical nature of a compound is a thorough characterization of its molecular structure.
Chemical Structure:
Caption: 2D structure of 1,1'-Biphenyl, 4'-chloro-3-fluoro-.
Key Identifiers:
| Identifier | Value |
| IUPAC Name | 4'-Chloro-3'-fluoro-1,1'-biphenyl |
| Molecular Formula | C₁₂H₈ClF |
| Molecular Weight | 206.64 g/mol |
| Canonical SMILES | C1=CC(=C(C=C1)Cl)C2=CC=C(C=C2)F |
| InChI Key | (Predicted) |
Physicochemical Properties: A Comparative Analysis
Direct experimental data for 1,1'-Biphenyl, 4'-chloro-3-fluoro- is scarce. Therefore, a comparative analysis with its monosubstituted analogs, 4-chlorobiphenyl and 4-fluorobiphenyl, provides a valuable framework for predicting its properties.
| Property | 4-Chlorobiphenyl | 4-Fluorobiphenyl | 1,1'-Biphenyl, 4'-chloro-3-fluoro- (Predicted) |
| CAS Number | 2051-62-9 | 324-74-3[1] | Not available |
| Molecular Weight | 188.65 g/mol [2] | 172.20 g/mol [1] | 206.64 g/mol |
| Melting Point | 77-78 °C | 75-79 °C[1] | Likely a solid at room temperature, with a melting point in a similar range, potentially slightly higher due to increased molecular weight and altered crystal packing. |
| Boiling Point | 291 °C[3] | 283-284 °C[1] | Expected to be in the range of 290-310 °C. |
| Density | ~1.16 g/cm³ (solid) | 1.288 g/mL[1] | Predicted to be greater than 1.2 g/cm³. |
| Water Solubility | Insoluble[3] | Insoluble[1] | Expected to be practically insoluble in water.[4] |
| logP (Octanol-Water Partition Coefficient) | 4.55[3] | 3.7 (calculated) | Predicted to be in the range of 4.5 - 5.0, indicating high lipophilicity. |
Expert Insights on Structure-Property Relationships
The introduction of both a chlorine and a fluorine atom onto one of the phenyl rings of the biphenyl scaffold is expected to have the following predictable impacts on its physicochemical properties:
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Lipophilicity (logP): The presence of two halogen atoms will significantly increase the lipophilicity of the molecule compared to unsubstituted biphenyl. The chloro group contributes more to lipophilicity than the fluoro group. Therefore, the logP of 1,1'-Biphenyl, 4'-chloro-3-fluoro- is anticipated to be higher than that of 4-fluorobiphenyl and comparable to or slightly higher than that of 4-chlorobiphenyl. This high lipophilicity will dictate its solubility in organic solvents and its potential for membrane permeability in biological systems.
-
Melting and Boiling Points: The increased molecular weight and the potential for altered intermolecular interactions due to the halogen substituents are likely to result in melting and boiling points that are comparable to or slightly higher than those of 4-chlorobiphenyl and 4-fluorobiphenyl.
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Electronic Effects: The fluorine atom at the 3-position and the chlorine atom at the 4-position will exert electron-withdrawing effects on the phenyl ring. This will influence the molecule's reactivity in electrophilic aromatic substitution reactions and can affect its interactions with biological targets.
Synthesis and Experimental Protocols
The synthesis of asymmetrically substituted biphenyls like 1,1'-Biphenyl, 4'-chloro-3-fluoro- is most commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and versatile method.[5][6]
Synthetic Workflow:
Caption: Generalized workflow for the synthesis of 1,1'-Biphenyl, 4'-chloro-3-fluoro-.
Exemplary Suzuki-Miyaura Coupling Protocol:
This protocol is a generalized procedure and may require optimization for specific substrates.
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Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (e.g., 1-bromo-4-chloro-3-fluorobenzene, 1.0 eq), the arylboronic acid (e.g., phenylboronic acid, 1.1-1.5 eq), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, a ligand.
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and an aqueous solution of the base.
-
Reaction: Heat the reaction mixture with vigorous stirring at a temperature typically ranging from 80 to 110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Safety and Handling
As with all halogenated aromatic compounds, 1,1'-Biphenyl, 4'-chloro-3-fluoro- should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Based on the data for its analogs, this compound may cause skin, eye, and respiratory tract irritation.[1]
Applications and Future Directions
The unique combination of a chloro and a fluoro substituent on the biphenyl scaffold makes 1,1'-Biphenyl, 4'-chloro-3-fluoro- a promising candidate for various applications:
-
Medicinal Chemistry: This compound can serve as a key intermediate in the synthesis of novel drug candidates. The halogen atoms can modulate metabolic stability and receptor binding affinity.
-
Materials Science: Fluorinated and chlorinated biphenyls are used in the development of liquid crystals, polymers, and other advanced materials due to their thermal and chemical stability.
-
Agrochemicals: The biphenyl scaffold is present in numerous pesticides and herbicides. The specific halogenation pattern of this compound could lead to the discovery of new agrochemicals with improved efficacy and environmental profiles.
Further research is warranted to fully elucidate the experimental physicochemical properties of 1,1'-Biphenyl, 4'-chloro-3-fluoro- and to explore its potential in various scientific and industrial applications.
References
-
PubChem. (n.d.). 4-Chlorobiphenyl. Retrieved from [Link]
- Luthe, G. M., Schut, B. G., & Aas, J. E. (2006). Monofluorinated analogues of polychlorinated biphenyls (F-PCBs): synthesis using the Suzuki-coupling, characterization, specific properties and intended use. Chemosphere, 63(8), 1427–1436.
-
Scilit. (n.d.). Monofluorinated analogues of polychlorinated biphenyls (F-PCBs): Synthesis using the Suzuki-coupling, characterization, specific properties and intended use. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluorobiphenyl. Retrieved from [Link]
-
Moshang Chemical. (n.d.). 4'-Chloro-3'-fluoro-[1,1'-biphenyl]-4-ol. Retrieved from [Link]
- Dunnivant, F. M., & Elzerman, A. W. (1988). Aqueous solubility of polychlorinated biphenyls related to molecular structure. Environmental Science & Technology, 22(4), 446–452.
- Poater, A., He, Y., & Cavallo, L. (2014).
-
MolForge. (n.d.). 4-Chlorobiphenyl (CID 16323). Retrieved from [Link]
-
Restek. (n.d.). 4-Chlorobiphenyl. Retrieved from [Link]
- Navío, C. F., Macías, R., Asensio, G., & Yus, M. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
-
PrepChem. (n.d.). Synthesis of 1-(4'chloro[1,1']biphenyl-4-yl) ethanone. Retrieved from [Link]
-
Chemical Synthesis Database. (n.d.). 4-fluoro-1,1'-biphenyl. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 3'-Chloro-3-fluoro[1,1'-biphenyl]-2-carboxylic acid. Retrieved from [Link]
-
Chemical Land21. (n.d.). 4-Chloro-1,1'-biphenyl. Retrieved from [Link]
- Khan, I., Hameed, A., Ali, S., & Al-Rashida, M. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega, 8(32), 29048–29060.
Sources
- 1. 4-Fluoro-1,1'-biphenyl | 324-74-3 [amp.chemicalbook.com]
- 2. molforge.ai [molforge.ai]
- 3. 4-Chloro-1,1'-biphenyl(2051-62-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. rem-main.rem.sfu.ca [rem-main.rem.sfu.ca]
- 5. Monofluorinated analogues of polychlorinated biphenyls (F-PCBs): synthesis using the Suzuki-coupling, characterization, specific properties and intended use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
